2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a chemical compound with the empirical formula C8H6N2O3S1. It is a solid substance1.
Synthesis Analysis
The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine, has been described in the literature2. The synthesis involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks3.
Molecular Structure Analysis
The molecular weight of 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is 210.211. The SMILES string representation of the molecule is CC1=CN2C(S1)=NC=C(C(O)=O)C2=O1.
Chemical Reactions Analysis
The reaction mechanism of similar compounds involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement3.
Physical And Chemical Properties Analysis
The compound is a solid1. Further physical and chemical properties such as IR spectrum and NMR spectrum are not available in the search results.
Scientific Research Applications
Antitumor Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
- Methods of Application: The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
- Results: High antitumor activities of these compounds have been demonstrated .
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antimicrobial activity .
- Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .
- Results: Among the derivatives tested, some exhibited promising activity against microbial strains .
Anti-inflammatory Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters were synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application: The anti-inflammatory activity was evaluated by carrageenan induced edema test .
- Results: The results of this test were not specified in the source .
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: The growing health problems demand for a search and synthesis of a new class of antimicrobial molecules which are effective against pathogenic microorganisms .
- Methods of Application: A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .
- Results: Among the derivatives tested, compounds, a1, a2 and a3 exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .
Antiviral Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antiviral activity .
- Methods of Application: The methods of application for this specific use were not specified in the source .
- Results: The results of this test were not specified in the source .
Analgesic Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including analgesic activity .
- Methods of Application: The methods of application for this specific use were not specified in the source .
- Results: The results of this test were not specified in the source .
Antioxidant Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antioxidant activity .
- Methods of Application: The methods of application for this specific use were not specified in the source .
- Results: The results of this test were not specified in the source .
Antimalarial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidine and its derivatives have been described with a wide range of biological potential including antimalarial activity .
- Methods of Application: The methods of application for this specific use were not specified in the source .
- Results: The results of this test were not specified in the source .
Broad Spectrum of Antimicrobial Action
- Scientific Field: Medicinal Chemistry
- Application Summary: The synthesis of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine is described. This compound exhibits a broad spectrum of antimicrobial action and can be useful in the search for new antimicrobial drugs .
- Methods of Application: The methods of application for this specific use were not specified in the source .
- Results: The results of this test were not specified in the source .
Safety And Hazards
Specific safety and hazard information for 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is not available in the search results. However, Sigma-Aldrich, a supplier of the compound, notes that buyers assume responsibility to confirm product identity and/or purity1.
Future Directions
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs3. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target3.
properties
IUPAC Name |
2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-4-3-10-6(11)5(7(12)13)2-9-8(10)14-4/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPMRSHTNROCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358834 |
Source
|
Record name | 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
CAS RN |
32278-56-1 |
Source
|
Record name | 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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